

# Repurposed Antibiotic Sanfetrinem Shows Promise in Preclinical Studies for Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Sanfetrinem |           |
| Cat. No.:            | B1680756    | Get Quote |

A meta-analysis of available preclinical data suggests that the repurposed oral β-lactam antibiotic, **sanfetrinem**, demonstrates potent activity against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis (TB). While clinical trial data is not yet available, in vitro and in vivo studies indicate its potential as a future component of TB treatment regimens, warranting further investigation.

**Sanfetrinem**, originally developed for respiratory tract infections, is currently the subject of a Phase 2a clinical trial (NCT05388448) in South Africa to evaluate its efficacy and safety in patients with TB. The trial, which completed patient enrollment in August 2024, is expected to yield results in early 2025. In the absence of clinical data, this guide provides a comparative overview of the available preclinical findings for **sanfetrinem** against the current first-line anti-TB drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol.

# **Comparative Preclinical Efficacy**

**Sanfetrinem** has exhibited promising activity against both drug-susceptible and drug-resistant strains of M.tb in laboratory settings. A key advantage of **sanfetrinem** is its oral bioavailability, a significant improvement over other carbapenems like meropenem which require intravenous administration.

## **In Vitro Activity**



In vitro studies are crucial for determining the minimum inhibitory concentration (MIC) of a drug required to inhibit the growth of M.tb. **Sanfetrinem** has shown potent activity against the standard laboratory strain H37Rv and clinical isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

| Drug                                        | M.tb Strain                           | MIC (μg/mL) | Reference |
|---------------------------------------------|---------------------------------------|-------------|-----------|
| Sanfetrinem                                 | H37Rv (intracellular,<br>THP-1 cells) | 0.5         | [1][2]    |
| H37Rv (7H9 broth)                           | 1.5                                   | [1][2]      | _         |
| Drug-susceptible & MDR/XDR isolates (MIC90) | 1-4                                   | [2][3]      |           |
| Isoniazid                                   | H37Rv                                 | 0.05 - 0.2  | _         |
| Rifampicin                                  | H37Rv                                 | 0.1 - 0.5   | _         |
| Pyrazinamide                                | H37Rv (acidic pH)                     | 12.5 - 50   | -         |
| Ethambutol                                  | H37Rv                                 | 0.5 - 2.0   | -         |

Table 1: Comparative in vitro activity (MIC) of **sanfetrinem** and first-line TB drugs against Mycobacterium tuberculosis.

# **In Vivo Activity**

Preclinical studies in mouse models of TB have demonstrated the in vivo efficacy of **sanfetrinem**. In an acute infection model, orally administered **sanfetrinem** cilexetil (the prodrug of **sanfetrinem**) was found to be as effective as a combination of meropenem and amoxicillin/clavulanate in reducing the bacterial load in the lungs of infected mice.



| Drug/Regimen             | Mouse Model               | Dosage        | Reduction in<br>Bacterial Load<br>(log10 CFU)                   | Reference |
|--------------------------|---------------------------|---------------|-----------------------------------------------------------------|-----------|
| Sanfetrinem<br>cilexetil | Acute M.tb infection      | Not specified | Comparable to Meropenem + Amoxicillin/clavul anate              | [3]       |
| Isoniazid                | Chronic M.tb infection    | 25 mg/kg      | ~2-3                                                            |           |
| Rifampicin               | Chronic M.tb infection    | 10 mg/kg      | ~1-2                                                            | _         |
| Pyrazinamide             | Chronic M.tb<br>infection | 150 mg/kg     | Variable,<br>enhances<br>sterilizing activity<br>of other drugs | -         |
| Ethambutol               | Chronic M.tb infection    | 100 mg/kg     | ~1                                                              | _         |

Table 2: Comparative in vivo efficacy of **sanfetrinem** and first-line TB drugs in mouse models of tuberculosis.

#### **Mechanisms of Action**

**Sanfetrinem**, like other  $\beta$ -lactam antibiotics, targets the cell wall of M.tb by inhibiting peptidoglycan synthesis. This mechanism is distinct from the primary mechanisms of the first-line TB drugs, suggesting a potential for synergistic effects and a lower likelihood of cross-resistance.





Mechanisms of Action of Anti-TB Drugs

Click to download full resolution via product page

Figure 1: Mechanisms of action of **sanfetrinem** and first-line TB drugs.

# **Experimental Protocols**

Detailed methodologies for the key preclinical experiments are crucial for the interpretation and replication of findings.



## In Vitro Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of anti-TB agents is typically determined using the broth microdilution method in Middlebrook 7H9 broth.

- Preparation of Bacterial Inoculum: A mid-log phase culture of M. tuberculosis is adjusted to a
  McFarland standard of 1.0, then diluted to achieve a final inoculum of approximately 5 x 10<sup>5</sup>
  colony-forming units (CFU)/mL in the test wells.
- Drug Dilutions: The drugs are serially diluted in 7H9 broth in a 96-well microtiter plate.
- Incubation: The inoculated plates are incubated at 37°C for 7-14 days.
- MIC Reading: The MIC is defined as the lowest drug concentration that completely inhibits visible growth of M.tb.

### **Intracellular Activity Assay**

The activity of drugs against M.tb residing within macrophages is assessed using cell culture models, such as the human monocytic cell line THP-1.

- Cell Culture and Differentiation: THP-1 monocytes are cultured and differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
- Infection: Differentiated THP-1 cells are infected with M.tb at a specific multiplicity of infection (MOI).
- Drug Treatment: After infection, the cells are treated with different concentrations of the test drug.
- Assessment of Bacterial Viability: The number of viable intracellular bacteria is determined by lysing the macrophages and plating the lysate on solid media to count CFUs.

#### **Mouse Model of Tuberculosis**

The in vivo efficacy of anti-TB drugs is commonly evaluated in mouse models of chronic TB infection.



- Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with a low-dose aerosol of M.tb to establish a chronic lung infection.
- Treatment: Drug treatment is initiated several weeks post-infection and administered daily or intermittently for a defined period.
- Evaluation of Bacterial Load: At various time points during and after treatment, mice are euthanized, and their lungs and spleens are homogenized to determine the bacterial load by plating serial dilutions and counting CFUs.

# **Preclinical Data Comparison Workflow**

The process of comparing preclinical data for a new drug candidate like **sanfetrinem** with established treatments involves a systematic approach.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

• 1. Sanfetrinem, repurposing an oral beta-lactam with intracellular activity for the treatment of tuberculosis | ARAID [araid.es]



- 2. Sanfetrinem | Working Group for New TB Drugs [newtbdrugs.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Repurposed Antibiotic Sanfetrinem Shows Promise in Preclinical Studies for Tuberculosis Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680756#meta-analysis-of-sanfetrinem-clinical-trial-data-for-tb]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com